molecular formula C12H18CaO14 B046842 Calcium ascorbate CAS No. 5743-28-2

Calcium ascorbate

Cat. No. B046842
CAS RN: 5743-28-2
M. Wt: 426.34 g/mol
InChI Key: RGJHWLDSRIHFKY-FWCDDDAWSA-L
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Description

Calcium ascorbate is a compound with the molecular formula CaC12H14O12. It is the calcium salt of ascorbic acid, one of the mineral ascorbates . It is approximately 10% calcium by mass . As a food additive, it has the E number E 302 .


Synthesis Analysis

The procedure for synthesizing calcium ascorbate includes technological steps such as the reaction of ascorbic acid on calcium carbonate in water .


Molecular Structure Analysis

Calcium ascorbate dihydrate has a molecular weight of 426.34 and a molecular formula of C12H14CaO12•2H2O .


Chemical Reactions Analysis

Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Biochemically, it serves as a cofactor for a large family of dioxygenases .


Physical And Chemical Properties Analysis

Calcium ascorbate is a crystalline form . It is soluble in water, about 50 g/100 mL , and slightly soluble in alcohol; insoluble in ether .

Scientific Research Applications

Food Preservation

Calcium ascorbate is used in the food industry as a preservative due to its antioxidant properties. It helps extend the shelf life of fresh-cut fruits and vegetables by reducing oxidation. For example, a study demonstrated that a sodium alginate-carnauba wax film containing calcium ascorbate could preserve the quality of fresh-cut apples . The film reduced weight loss rate, inhibited polyphenol oxidase activity, and maintained the color and hardness of the apples.

Antimicrobial Agent

The antimicrobial properties of calcium ascorbate make it effective in reducing the presence of bacteria, yeasts, and molds in food products. Research has shown that calcium ascorbate can be comparable to chlorine in its antimicrobial activities, especially in the treatment of fresh-cut pineapple .

Biochemical Research

In biochemical research, calcium ascorbate serves as a cofactor for a large family of dioxygenases. These enzymes are crucial for various cellular functions, including gene expression, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate’s role as a major antioxidant and its ability to scavenge reactive oxygen species are also significant areas of study.

Future Directions

Calcium ascorbate is used to prevent or treat low levels of vitamin C in people who do not get enough of the vitamin from their diets . The dosage is based on your medical condition and response to treatment . Use this product regularly to get the most benefit from it .

properties

IUPAC Name

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2/t2*2-,5+;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJHWLDSRIHFKY-FWCDDDAWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047687
Record name Calcium L-ascorbate dihydrate
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Molecular Weight

426.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to slightly pale greyish-yellow odourless crystalline powder, White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline]
Record name CALCIUM ASCORBATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium ascorbate
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Solubility

INSOL IN ETHER, Freely sol in H2O; practically insol in methanol, ethanol
Record name CALCIUM ASCORBATE
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Product Name

Calcium L-ascorbate dihydrate

Color/Form

White crystalline powder

CAS RN

5743-28-2, 5743-27-1
Record name Calcium ascorbate [USP]
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Record name Calcium L-ascorbate dihydrate
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Record name L-Ascorbic acid, calcium salt, hydrate (2:1:2)
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Record name CALCIUM ASCORBATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?

A1: Studies demonstrate that calcium ascorbate exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of calcium ascorbate was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of calcium ascorbate stemmed from enhanced saturable intestinal absorption rather than passive absorption [].

Q2: What contributes to the increased absorption of calcium ascorbate?

A2: Research suggests that the prolonged mean residence time (MRT ab) of calcium ascorbate in the intestinal tract contributes to its increased absorbability [].

Q3: Does heating affect the bioavailability of calcium ascorbate?

A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of calcium ascorbate in a rat model [].

Q4: Are there differences in how calcium ascorbate and ascorbic acid are metabolized?

A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.

Q5: What is the molecular formula and weight of calcium ascorbate?

A5: The molecular formula of calcium ascorbate dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.

Q6: What is the pH of calcium ascorbate solutions?

A6: Calcium ascorbate solutions are generally less acidic than ascorbic acid solutions. The pH of calcium ascorbate solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].

Q7: How does calcium ascorbate influence gastric acidity compared to ascorbic acid?

A7: Research indicates that calcium ascorbate can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, calcium ascorbate increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.

Q8: Can calcium ascorbate be used as an antioxidant in food preservation?

A8: Yes, calcium ascorbate exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].

Q9: Does calcium ascorbate contribute to bone health?

A9: Calcium ascorbate provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to calcium ascorbate is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that calcium ascorbate might have a preventive effect on osteoporosis [].

Q10: What is the role of calcium ascorbate in wound healing?

A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on calcium ascorbate's role in wound healing is limited, studies show that a calcium ascorbate formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].

Q11: What are some strategies for formulating stable calcium ascorbate solutions?

A11: Stable liquid calcium ascorbate compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].

Q12: How is calcium ascorbate content determined in biologically active additives?

A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of calcium ascorbate in biologically active additives [].

Q13: Are there specific methods for analyzing the color of calcium ascorbate solutions?

A13: Yes, spectrophotometry can be used to analyze the color of calcium ascorbate solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].

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